4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

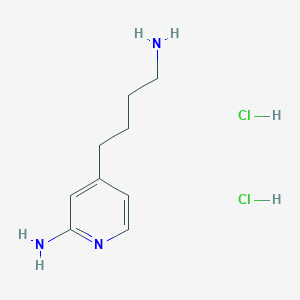

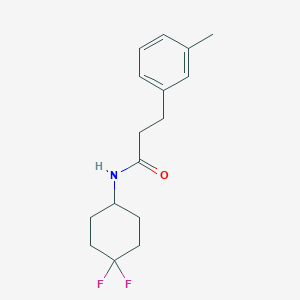

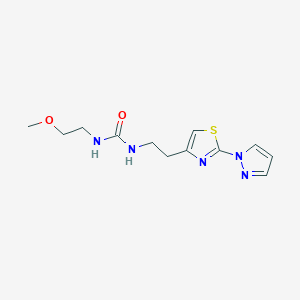

“4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride” is a chemical compound with the IUPAC name 4,4,4-trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid hydrochloride . It has a molecular weight of 258.63 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9F3N2O2.ClH/c1-13-3-2-12-7(13)5(4-6(14)15)8(9,10)11;/h2-3,5H,4H2,1H3,(H,14,15);1H . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 258.63 .Scientific Research Applications

Greener Fluorous Chemistry

A study by Nemes et al. (2010) discusses the use of fluorous chemistry for preparing secondary alkyl mesylates, leading to the synthesis of azides, amines, imidazoles, and imidazolium salts. This research introduces a novel design paradigm aimed at addressing the persistence and bioaccumulation issues associated with longer linear perfluoroalkyl groups. The study demonstrates the synthesis of novel fluorous azides and amines, along with 1-(polyfluoroalkyl)imidazoles, indicating the potential of fluorous derivatives for diverse chemical syntheses and applications in greener chemistry (Nemes et al., 2010).

Xanthine Oxidase Inhibitors

Baldwin et al. (1975) describe the synthesis of 2-substituted 4-trifluoromethylimidazoles and their role as xanthine oxidase inhibitors. This research highlights the chemical pathway for synthesizing imidazole-4-carboxylic acids from trifluoromethyl groups, showcasing the therapeutic potential of these compounds in medical research, particularly in the development of treatments for conditions like gout or hyperuricemia (Baldwin et al., 1975).

Fluorescent Chemosensors

A study by Emandi et al. (2018) reports on the development of fluorescent imidazole-based chemosensors for the reversible detection of cyanide and mercury ions. These sensors demonstrate selective sensing towards CN- ions, leading to fluorescence quenching, which is critical for environmental monitoring and the detection of toxic substances (Emandi et al., 2018).

Synthetic Ion Channels

Ali et al. (2012) explore the optical gating of synthetic ion channels using 4-oxo-4-(pyren-4-ylmethoxy)butanoic acid as a photolabile protecting group. This research demonstrates the potential of using such compounds in the development of nanofluidic devices for controlled release, sensing, and information processing, highlighting the interdisciplinary applications of these chemical derivatives (Ali et al., 2012).

Properties

IUPAC Name |

4,4,4-trifluoro-3-imidazol-1-ylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2.ClH/c8-7(9,10)5(3-6(13)14)12-2-1-11-4-12;/h1-2,4-5H,3H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBYTVNOOOEZQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(CC(=O)O)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2423255.png)

![(3-Chlorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone](/img/structure/B2423260.png)

![2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2423263.png)

![N,N-diethyl-4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2423264.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2423274.png)